molecular formula C24H16ClN3O3 B2539350 2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one CAS No. 1326843-86-0

2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one

Cat. No. B2539350
CAS RN: 1326843-86-0
M. Wt: 429.86
InChI Key: CMUIKTCFTOYGPE-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C24H16ClN3O3 and its molecular weight is 429.86. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research on compounds with structural similarities often involves the synthesis and characterization of novel derivatives with potential therapeutic or material applications. For instance, the synthesis of novel quinazolinone and isoquinoline derivatives has been explored for their anti-inflammatory, analgesic, and antimicrobial properties. Studies include the development of methods for synthesizing these compounds and characterizing them through various analytical techniques to determine their structure and potential biological activity (Farag et al., 2012; Desai et al., 2007) (Farag et al., 2012) (Desai et al., 2007).

Thermo-physical Properties

The thermo-physical properties of 1,3,4-oxadiazole derivatives have been systematically characterized, providing insights into how structural modifications affect their physicochemical properties. This research is crucial for understanding the solubility, stability, and reactivity of these compounds in various solvents, which can inform their potential applications in medicinal chemistry and material science (Godhani et al., 2013) (Godhani et al., 2013).

Antimicrobial and Antifungal Activities

Compounds featuring isoquinoline and oxadiazole structures have been evaluated for their antimicrobial and antifungal activities. These studies contribute to the search for new therapeutic agents against bacterial and fungal infections. The research involves synthesizing various derivatives and testing their efficacy against a range of microorganisms to identify promising candidates for further development (Desai et al., 2011; Sirgamalla & Boda, 2019) (Desai et al., 2011) (Sirgamalla & Boda, 2019).

Electroluminescence and Photophysical Studies

The electroluminescence and photophysical studies of π-conjugated imidazole–isoquinoline derivatives offer insights into the potential applications of these compounds in organic electronics, including organic light-emitting diodes (OLEDs). Research in this area focuses on understanding the electronic and optical properties of these compounds, which can lead to the development of materials with improved light-emitting efficiency and stability (Nagarajan et al., 2014) (Nagarajan et al., 2014).

properties

IUPAC Name

2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN3O3/c1-30-18-6-4-5-15(13-18)22-26-23(31-27-22)21-14-28(17-11-9-16(25)10-12-17)24(29)20-8-3-2-7-19(20)21/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUIKTCFTOYGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one

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